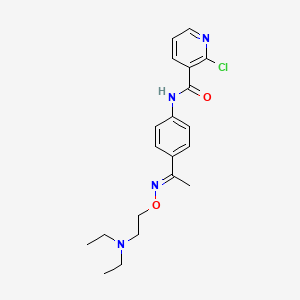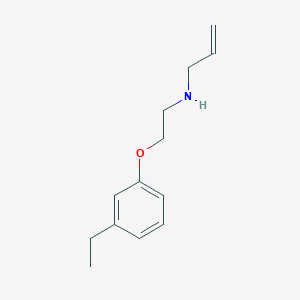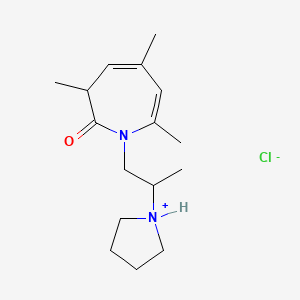![molecular formula C40H34N6O8 B13738864 Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis- CAS No. 17741-63-8](/img/structure/B13738864.png)
Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) is an organic compound with the molecular formula C40H34N6O8. It is also known by its IUPAC name, N,N’- (6,13-diacetamido-2,9-diethoxy [1,4]benzoxazino [2,3-b]phenoxazine-3,10-diyl)dibenzamide . This compound is notable for its complex structure, which includes multiple functional groups such as amides, ethers, and aromatic rings.
Preparation Methods
The synthesis of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as acetic anhydride, ethoxy compounds, and benzamides . Industrial production methods may include large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments, particularly in the creation of Pigment Violet 37.
Mechanism of Action
The mechanism of action of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can influence biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) can be compared with other similar compounds, such as:
- 2,6-Dibenzamido-3,7-diethoxy-9,10-diacetamidotriphendioxazine
- Benzamide, N,N’- (6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl)bis-
These compounds share structural similarities but differ in their specific functional groups and molecular arrangements . The uniqueness of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
17741-63-8 |
|---|---|
Molecular Formula |
C40H34N6O8 |
Molecular Weight |
726.7 g/mol |
IUPAC Name |
N-(6,13-diacetamido-3-benzamido-2,9-diethoxy-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl)benzamide |
InChI |
InChI=1S/C40H34N6O8/c1-5-51-29-17-27-31(19-25(29)45-39(49)23-13-9-7-10-14-23)53-37-34(42-22(4)48)36-38(33(35(37)43-27)41-21(3)47)54-32-20-26(30(52-6-2)18-28(32)44-36)46-40(50)24-15-11-8-12-16-24/h7-20H,5-6H2,1-4H3,(H,41,47)(H,42,48)(H,45,49)(H,46,50) |
InChI Key |
RVIBUAHWQKVQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C(=C4C(=NC5=CC(=C(C=C5O4)NC(=O)C6=CC=CC=C6)OCC)C(=C3O2)NC(=O)C)NC(=O)C)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



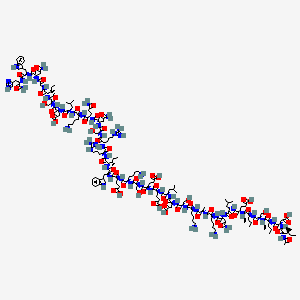
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)

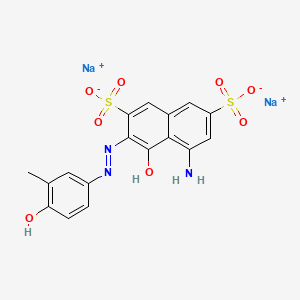
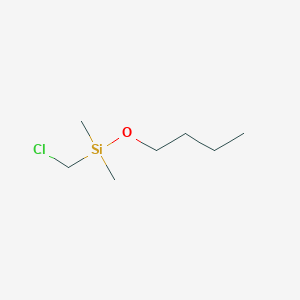
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

